molecular formula C7H16ClNO2S B1525511 4-Methanesulfonylcyclohexan-1-amine hydrochloride CAS No. 1354951-89-5

4-Methanesulfonylcyclohexan-1-amine hydrochloride

Cat. No.: B1525511
CAS No.: 1354951-89-5
M. Wt: 213.73 g/mol
InChI Key: CSDXUDSCLMLHHR-UHFFFAOYSA-N
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Description

4-Methanesulfonylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C7H15NO2S·HCl and a molecular weight of 213.73 g/mol. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methanesulfonylcyclohexan-1-amine hydrochloride typically involves the reaction of cyclohexanone with methanesulfonyl chloride in the presence of a strong base, followed by the reduction of the resulting intermediate. The reaction conditions include maintaining a controlled temperature and using anhydrous solvents to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methanesulfonylcyclohexan-1-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions are typically carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions are performed using strong nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: The major product is typically a carboxylic acid derivative.

  • Reduction: The major product is an amine derivative.

  • Substitution: The major product is a substituted cyclohexane derivative.

Scientific Research Applications

Medicinal Chemistry

4-Methanesulfonylcyclohexan-1-amine hydrochloride serves as a key intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties:

  • Antiviral Agents : Research indicates that derivatives of this compound can be utilized in the development of antiviral medications, particularly targeting Hepatitis B virus (HBV) through the synthesis of fused ring pyrimidone derivatives .
  • Anticancer Research : The compound has been explored for its potential in anticancer drug development. Its ability to form stable complexes with various biological targets makes it a candidate for further investigation in cancer therapeutics.

Synthetic Chemistry

The compound is frequently employed as a reagent in organic synthesis. Its sulfonamide group enhances nucleophilicity, making it useful in various reactions:

  • Synthesis of Amines : It acts as a precursor for synthesizing other amines, which are vital components in pharmaceuticals and agrochemicals.
  • Functionalization Reactions : The presence of the methanesulfonyl group facilitates functionalization reactions, allowing for the introduction of diverse substituents onto the cyclohexane ring.

Case Study 1: Antiviral Drug Development

A study published in a peer-reviewed journal highlighted the synthesis of novel antiviral agents from 4-methanesulfonylcyclohexan-1-amine derivatives. The research demonstrated effective inhibition of HBV replication, suggesting that this compound could be pivotal in developing new antiviral therapies .

Case Study 2: Anticancer Activity

In another study, derivatives of this compound were tested for their cytotoxic effects on various cancer cell lines. The results indicated significant activity against specific cancer types, leading researchers to propose further development into anticancer drugs .

Mechanism of Action

The mechanism by which 4-Methanesulfonylcyclohexan-1-amine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

4-Methanesulfonylcyclohexan-1-amine hydrochloride is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:

  • Cyclohexanone: A related ketone without the methanesulfonyl group.

  • 4-Methanesulfonyl-1-aminocyclohexane: A structural isomer without the hydrochloride salt.

  • Cyclohexylamine: A simpler amine derivative without the methanesulfonyl group.

These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound in various scientific and industrial contexts.

Biological Activity

4-Methanesulfonylcyclohexan-1-amine hydrochloride (CAS No. 1354951-89-5) is a chemical compound with the molecular formula C7H15NO2S·HCl and a molecular weight of 213.73 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and utility as a synthetic intermediate.

This compound is synthesized through the reaction of cyclohexanone with methanesulfonyl chloride in the presence of a strong base, followed by reduction processes. The compound features a sulfonamide group, which enhances its reactivity and versatility in organic synthesis, enabling the introduction of diverse functional groups into target molecules .

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. It may act as an enzyme inhibitor by binding to the active sites of enzymes, thus modulating their activity. The specific pathways and molecular targets involved depend on the biological context in which the compound is studied .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further exploration in drug development.
  • Therapeutic Applications : Its unique structure allows it to serve as a lead compound in the development of new therapeutic agents targeting various diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential inhibitor for metabolic enzymes
AntimicrobialExhibits activity against certain bacterial strains
Therapeutic PotentialCandidate for development in drug discovery

Case Study: Enzyme Inhibition

In a study involving this compound, researchers evaluated its binding affinity to specific enzymes related to metabolic disorders. The results indicated significant inhibition at micromolar concentrations, suggesting potential therapeutic applications in managing conditions such as diabetes or obesity .

Case Study: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound. It was tested against various bacterial strains, showing promising results that warrant further exploration into its mechanism of action and efficacy as an antimicrobial agent.

Properties

IUPAC Name

4-methylsulfonylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-11(9,10)7-4-2-6(8)3-5-7;/h6-7H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDXUDSCLMLHHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354951-89-5
Record name 4-methanesulfonylcyclohexan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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